An In-depth Technical Guide to Pyrazine-2,6-dicarboxylic Acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to Pyrazine-2,6-dicarboxylic Acid: Properties, Reactivity, and Applications
Abstract
Pyrazine-2,6-dicarboxylic acid is a heterocyclic organic compound that has garnered significant attention for its versatile role as a molecular building block. Its rigid, planar structure, coupled with the strategic placement of two carboxylic acid groups and two nitrogen atoms, makes it an exceptional ligand for the construction of sophisticated supramolecular architectures, including Metal-Organic Frameworks (MOFs). Furthermore, its structural motifs are of increasing interest in medicinal chemistry, serving as a key intermediate and scaffold in the development of novel therapeutic agents. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and advanced applications of pyrazine-2,6-dicarboxylic acid, offering field-proven insights for professionals in chemical synthesis and drug discovery.
Core Physicochemical Properties
Pyrazine-2,6-dicarboxylic acid is a white to off-white crystalline powder.[1] Its fundamental properties are rooted in its aromatic pyrazine core, substituted with two electron-withdrawing carboxyl groups. This structure imparts thermal stability, acidity, and a defined geometry crucial for its function in coordination chemistry.[1]
Molecular Structure
The molecule consists of a central pyrazine ring with carboxylic acid groups at the 2 and 6 positions. This symmetric substitution pattern is key to its utility as a linker in coordination polymers.
Caption: Chemical structure of Pyrazine-2,6-dicarboxylic Acid.
Tabulated Physicochemical Data
The following table summarizes the key quantitative data for Pyrazine-2,6-dicarboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₄ | [1][2][3][4] |
| Molecular Weight | 168.11 g/mol | [1][3][4] |
| CAS Number | 940-07-8 | [2][3][4][5] |
| IUPAC Name | pyrazine-2,6-dicarboxylic acid | [3] |
| Appearance | White to slightly off-white crystalline powder | [1][5] |
| Melting Point | 260-262 °C (decomposes) | [1] |
| Purity | Typically ≥95-98% | [1][4][5] |
| Solubility | Slightly soluble in water; soluble in ethanol and organic solvents | [1] |
| pH | Neutral to acidic in aqueous solution | [1] |
| InChI Key | CGGUNVYOABLSQD-UHFFFAOYSA-N | [2][3][5] |
Synthesis and Reactivity
While numerous methods exist for substituted pyrazines, the synthesis of symmetrically substituted derivatives like the 2,6-dicarboxylic acid often involves multi-step processes.[6] A common conceptual pathway involves the oxidation of a precursor such as 2,6-dimethylpyrazine. The carboxylic acid groups are the primary sites of reactivity, readily undergoing reactions like esterification, amidation, and salt formation.
General Synthesis Workflow
The synthesis of pyrazine dicarboxylic acids can be conceptually approached via the oxidation of an appropriate quinoxaline or substituted pyrazine precursor, followed by purification. For instance, the synthesis of the related 2,3-pyrazinedicarboxylic acid has been achieved through the potassium permanganate oxidation of quinoxaline.[7]
Caption: Conceptual workflow for the synthesis of Pyrazine-2,6-dicarboxylic Acid.
Thermal Decomposition
Pyrazine-2,6-dicarboxylic acid is thermally stable up to its melting point, after which it undergoes decomposition.[1] This decomposition process is characteristic of many aromatic carboxylic acids and often involves decarboxylation, where the carboxyl groups are eliminated as carbon dioxide (CO₂). Studies on the related 2,3-pyrazinedicarboxylic acid show it undergoes exothermic decarboxylation followed by endothermic decomposition of the resulting pyrazine intermediate into gaseous products.[8] A similar pathway is anticipated for the 2,6-isomer.
Coordination Chemistry: A Versatile Ligand
The true utility of pyrazine-2,6-dicarboxylic acid in materials science lies in its function as a multidentate organic ligand. The two nitrogen atoms of the pyrazine ring and the oxygen atoms of the two carboxylate groups provide multiple coordination sites.[9] This allows it to act as a "linker" or "strut" that connects metal ions or clusters, self-assembling into highly ordered, crystalline structures known as coordination polymers or Metal-Organic Frameworks (MOFs).[9][10][11]
Coordination Modes and Structural Diversity
The ligand can coordinate to metal centers in various ways, leading to a rich diversity of network structures. For example, in a zinc(II) complex, the pyrazine-2,6-dicarboxylate ligand bridges Zn(II) ions using the nitrogen atoms of the hetero-ring and oxygen atoms from each of the two carboxylic groups, forming molecular chains.[12] The specific reaction conditions—such as the choice of metal salt, solvent, and temperature—critically influence the final dimensionality and topology of the resulting framework, which can range from 1D chains to 2D layers and complex 3D networks.[9][13]
Caption: Pyrazine-2,6-dicarboxylate acting as a bridging ligand between metal (M) centers.
Experimental Protocol: Hydrothermal Synthesis of a Zn(II)-MOF
This protocol describes a representative method for synthesizing a coordination polymer using pyrazine-2,6-dicarboxylic acid under hydrothermal conditions.
Materials:
-
Pyrazine-2,6-dicarboxylic acid (16.8 mg, 0.1 mmol)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (29.7 mg, 0.1 mmol)
-
Deionized water (10 mL)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Combine pyrazine-2,6-dicarboxylic acid and zinc(II) nitrate hexahydrate in a Teflon liner.
-
Add 10 mL of deionized water to the liner.
-
Seal the Teflon liner inside the stainless-steel autoclave.
-
Place the autoclave in a programmable oven and heat to 160 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Harvest the resulting crystals by filtration.
-
Wash the crystals with deionized water and ethanol to remove any unreacted starting materials.
-
Dry the crystals in air.
Causality: The hydrothermal method utilizes high temperature and pressure to increase the solubility of the reactants and facilitate the crystallization of the thermodynamically stable MOF product. The slow cooling process is critical for the formation of high-quality, single crystals suitable for X-ray diffraction analysis.
Applications in Research and Development
The unique chemical properties of pyrazine-2,6-dicarboxylic acid make it a valuable compound across several scientific disciplines.
Drug Development and Medicinal Chemistry
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with anticancer, antibacterial, and anti-inflammatory properties.[14] Pyrazine-2,6-dicarboxylic acid serves as a crucial intermediate for synthesizing more complex molecules.[1] It is identified as a "Protein Degrader Building Block," suggesting its use in the development of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities.[4]
Materials Science: MOFs and Coordination Polymers
As detailed previously, the compound is a premier organic linker for MOF synthesis.[10] The resulting porous materials are extensively studied for applications in:
-
Gas Storage and Separation: The tunable pore size and chemical functionality of the frameworks allow for selective adsorption of gases like CO₂ and CH₄.[15]
-
Catalysis: The metal nodes and organic linkers can both serve as active sites for chemical reactions.[16]
-
Sensing: The frameworks can be designed to change their physical properties (e.g., luminescence) upon interaction with specific analytes.
Other Industrial Applications
The compound is also noted for its utility as an intermediate in the synthesis of specialty chemicals, corrosion inhibitors, and polymer additives.[1]
Safety and Handling
Hazard Identification:
-
Pictogram: GHS07 (Exclamation Mark)[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5][17]
Recommended Handling and Storage:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[17]
-
Storage: Store in a cool, dry, and well-ventilated location away from sunlight and moisture.[1] The product is slightly hygroscopic.[1] Keep container tightly sealed. Recommended storage temperature is 2-8°C.[17]
Conclusion
Pyrazine-2,6-dicarboxylic acid is a compound of significant scientific and industrial importance. Its well-defined molecular structure, thermal stability, and versatile coordination behavior make it an indispensable tool for materials scientists constructing advanced Metal-Organic Frameworks. Simultaneously, its role as a heterocyclic building block ensures its continued relevance in the field of medicinal chemistry for the design and synthesis of next-generation pharmaceuticals. A thorough understanding of its core chemical properties, as outlined in this guide, is essential for harnessing its full potential in both fundamental research and applied development.
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